molecular formula C10H21N B13791756 p-Menthan-4-amine,cis-(8ci) CAS No. 802828-84-8

p-Menthan-4-amine,cis-(8ci)

Katalognummer: B13791756
CAS-Nummer: 802828-84-8
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: RLAQANYDXIRXFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Menthan-4-amine, cis- (8CI): is a chemical compound with the molecular formula C10H21N monoterpenes , which are derived from two isoprene units. This compound is a derivative of menthane and is characterized by the presence of an amine group at the fourth position of the p-menthane skeleton.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Menthan-4-amine, cis- (8CI) typically involves the hydrogenation of p-menthane derivatives under specific conditions. One common method includes the reduction of p-menthane-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the cis-isomer.

Industrial Production Methods: Industrial production of p-Menthan-4-amine, cis- (8CI) may involve catalytic hydrogenation processes using metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These processes are optimized for large-scale production, ensuring high yield and purity of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: p-Menthan-4-amine, cis- (8CI) can undergo oxidation reactions to form corresponding oxides or hydroxylamines. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: p-Menthan-4-amine, cis- (8CI) can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in THF or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: p-Menthan-4-oxime, p-Menthan-4-hydroxylamine.

    Reduction: p-Menthan-4-amine derivatives.

    Substitution: p-Menthan-4-alkylamine, p-Menthan-4-acylamine.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Menthan-4-amine, cis- (8CI) is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, p-Menthan-4-amine, cis- (8CI) is studied for its potential bioactive properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent. Its interaction with biological receptors is of particular interest in medicinal chemistry.

Industry: p-Menthan-4-amine, cis- (8CI) is utilized in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable component in the formulation of perfumes and food additives.

Wirkmechanismus

The mechanism of action of p-Menthan-4-amine, cis- (8CI) involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with the cold and menthol receptor 1 (CMR1) or the κ-opioid receptor, influencing sensory perception and pain modulation.

Vergleich Mit ähnlichen Verbindungen

    Menthol: A well-known monoterpene with a similar structure but different functional groups.

    Carvone: Another monoterpene with a ketone functional group.

    Pulegone: A monoterpene with a ketone group, used in flavoring and fragrance industries.

Uniqueness: p-Menthan-4-amine, cis- (8CI) is unique due to the presence of the amine group at the fourth position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

802828-84-8

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

4-methyl-1-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)10(11)6-4-9(3)5-7-10/h8-9H,4-7,11H2,1-3H3

InChI-Schlüssel

RLAQANYDXIRXFP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.